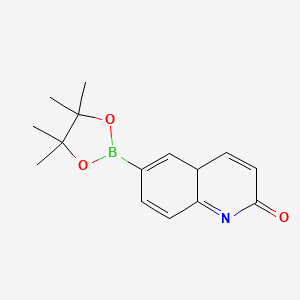
6-Amino-1-benzyl-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-benzyl-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the diazinane family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-benzyl-1,3-diazinane-2,4-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-benzyl-1,3-diazinane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The amino groups in the compound can participate in substitution reactions to form imines, amines, thioureas, and hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one.
Major Products Formed
The major products formed from these reactions include imines, amines, thioureas, and hydrazones, which have various applications in different fields .
Scientific Research Applications
6-Amino-1-benzyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting cations and anions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-Amino-1-benzyl-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, as a chemosensor, it operates through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) effects, which enable it to detect various ions with high selectivity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms in the 1,4 positions.
Hexahydropyrimidine: A six-membered ring with two nitrogen atoms in the 1,3 positions.
Uniqueness
6-Amino-1-benzyl-1,3-diazinane-2,4-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6-amino-1-benzyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c12-9-6-10(15)13-11(16)14(9)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,15,16) |
InChI Key |
KELYGENZBXJJGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)NC1=O)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)



![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)

![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)


